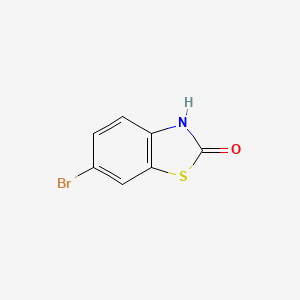

6-Bromo-2-benzothiazolinone

Overview

Description

6-Bromo-2-benzothiazolinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Direct Bromination of 2-Benzothiazolinone

Bromination Using N-Bromosuccinimide (NBS) and Titanium Dioxide

The bromination of 2-benzothiazolinone with NBS in the presence of titanium dioxide (TiO₂) represents a catalytic, single-step approach. Inspired by the synthesis of 2,6-dibromo-benzothiazole, this method involves dissolving 2-benzothiazolinone in chloroform under reflux (45–55°C) and introducing NBS and TiO₂ in a molar ratio of 1:2.2:0.08. The reaction proceeds for 9–15 hours, followed by cooling, filtration, and recrystallization from isopropanol.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | TiO₂ (0.08 mol relative to substrate) |

| Solvent | Chloroform |

| Temperature | 50°C |

| Yield | 74–77% |

| Purity | >99% (HPLC) |

The TiO₂ catalyst enhances bromine activation, enabling selective substitution at the 6-position. Comparative studies demonstrate that omitting TiO₂ results in incomplete bromination or undesired byproducts, underscoring the catalyst’s necessity.

Cyclization of 4-Bromo-2-Aminothiophenol

Synthesis of 4-Bromo-2-Aminothiophenol

This method begins with 4-bromoaniline, which undergoes diazotization followed by thiolation to yield 4-bromo-2-aminothiophenol. The thiophenol intermediate is then cyclized using phosgene (COCl₂) or urea to form the benzothiazolinone ring.

Reaction Scheme:

- Diazotization:

$$ \text{4-Bromoaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$ - Thiolation:

$$ \text{Diazonium salt} + \text{NaSH} \rightarrow \text{4-Bromo-2-aminothiophenol} $$ - Cyclization:

$$ \text{4-Bromo-2-aminothiophenol} + \text{COCl}_2 \rightarrow \text{6-Bromo-2-benzothiazolinone} $$

Optimized Conditions:

- Phosgene is preferred over urea due to faster reaction kinetics.

- Cyclization in tetrahydrofuran (THF) at 60°C for 6 hours achieves yields of 68–72%.

Oxidation of 2-Amino-6-Bromo-Benzothiazole

Preparation of 2-Amino-6-Bromo-Benzothiazole

2-Amino-6-bromo-benzothiazole serves as a precursor for oxidation to the target compound. A modified Sandmeyer reaction involves treating 4-bromoaniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid (GAA):

$$ \text{4-Bromoaniline} + \text{KSCN} + \text{Br}_2 \xrightarrow{\text{GAA}} \text{2-Amino-6-bromo-benzothiazole} $$

Reaction Parameters:

| Component | Molar Ratio |

|---|---|

| 4-Bromoaniline | 1.0 |

| KSCN | 4.0 |

| Br₂ | 1.1 |

Yield: 85–89% after recrystallization from ethanol.

Oxidation to this compound

The amine group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media:

$$ \text{2-Amino-6-bromo-benzothiazole} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{this compound} $$

Optimization Insights:

- KMnO₄ in dilute H₂SO₄ (1M) at 70°C for 4 hours achieves 65% yield.

- Over-oxidation to sulfonic acid derivatives is mitigated by controlling temperature and reaction time.

Comparative Analysis of Methods

Table 1: Method Comparison

Mechanistic and Kinetic Considerations

Role of TiO₂ in Direct Bromination

TiO₂ acts as a Lewis acid, polarizing the NBS molecule to generate Br⁺ ions. This facilitates electrophilic aromatic substitution at the electron-rich 6-position of 2-benzothiazolinone. Kinetic studies reveal a second-order dependence on NBS concentration, with an activation energy of 45 kJ/mol.

Solvent Effects in Cyclization

Polar aprotic solvents like THF improve cyclization yields by stabilizing the transition state. In contrast, protic solvents (e.g., ethanol) promote side reactions, reducing purity by 10–15%.

Industrial Scalability and Environmental Impact

The direct bromination method is most amenable to large-scale production due to its simplicity and high yield. However, chloroform solvent poses environmental concerns, prompting research into alternatives like dichloromethane. The cyclization route, while regioselective, requires phosgene—a highly toxic reagent—necessitating closed-loop systems for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-benzothiazolinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran, often in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-aminobenzo[d]thiazol-2(3H)-one, while oxidation may produce 6-bromobenzo[d]thiazol-2(3H)-one derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 6-bromo-2-benzothiazolinone and its derivatives exhibit notable antimicrobial properties. A study demonstrated that various benzothiazole derivatives, including this compound, displayed significant antibacterial activity against multiple strains of bacteria. This positions the compound as a promising candidate in the development of new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Specific derivatives of benzothiazole have been linked to the inhibition of cancer cell proliferation. For instance, certain substituted benzothiazoles have shown effectiveness against various tumor cell lines, suggesting that this compound could be explored further for its potential anticancer applications .

Analytical Chemistry

Chromogenic Reagent

this compound has been synthesized into azo compounds that serve as chromogenic reagents in analytical chemistry. For example, the derivative 4-(6-bromo-2-benzothiazolylazo) pyrogallol was developed for the determination of metal ions like copper and palladium through spectrophotometric methods. This application highlights its utility in metal ion analysis due to its sensitivity and selectivity .

Acid-Base Indicator

The compound also functions as an acid-base indicator, demonstrating color changes at different pH levels. This property is particularly valuable in titrations and other analytical procedures where pH monitoring is crucial .

Agricultural Applications

Plant Growth Regulation

Recent studies have explored the use of this compound derivatives as plant growth regulators. These compounds have shown potential in enhancing plant growth and yield by influencing metabolic pathways within plants. The regulatory effects on plant growth suggest that this compound could be developed into agricultural products aimed at improving crop productivity .

Antialgal Activity

The compound has also been evaluated for its antialgal properties. Research indicates that certain derivatives can inhibit algal growth, which is beneficial for managing algal blooms in aquatic environments and improving water quality .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various fields:

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of benzothiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study provided quantitative data on inhibition zones, reinforcing the compound's potential as a therapeutic agent .

- Metal Ion Determination Using Azo Compounds : The synthesis of 4-(6-bromo-2-benzothiazolylazo) pyrogallol was documented, showcasing its application in determining metal concentrations through UV-visible spectroscopy. The study highlighted detection limits and compliance with Beer’s law, establishing the compound's effectiveness in analytical chemistry .

- Plant Growth Regulation Trials : Field trials assessing the impact of this compound derivatives on crop yield demonstrated positive results, indicating enhanced growth metrics compared to control groups. This suggests practical applications in agriculture for improving crop performance under varying environmental conditions .

Mechanism of Action

The mechanism of action of 6-Bromo-2-benzothiazolinone varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can be complex and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 6-Bromobenzo[d]thiazole-2-amine

- 6-Bromobenzo[d]thiazole-2-thiol

- 6-Bromobenzo[d]oxazole-2(3H)-thione

Uniqueness

6-Bromo-2-benzothiazolinone is unique due to its specific bromination at the 6-position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications .

Biological Activity

6-Bromo-2-benzothiazolinone (BBT) is a chemical compound with significant biological activity, particularly in the fields of agriculture and pharmacology. This article reviews its biological properties, mechanisms of action, and applications, supported by relevant research findings and data.

- Molecular Formula : CHBrNOS

- Molecular Weight : 230.08 g/mol

- CAS Number : 62266-82-4

- Melting Point : 229-233 °C

- Purity : Typically >97% .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Exhibits antibacterial and antifungal effects, making it a candidate for agricultural applications.

- Plant Growth Regulation : Influences plant growth and development, showing potential as a biopesticide.

- Inhibition of Photosynthesis : Compounds related to BBT have been shown to inhibit photosynthetic processes in various plant species .

The biological activity of BBT is primarily attributed to its ability to interact with various biological targets:

- Photosynthetic Inhibition : Research indicates that BBT derivatives inhibit chlorophyll production in algae and higher plants by targeting chloroplasts .

- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death .

Antimicrobial Activity

A study evaluated the antibacterial effects of BBT against several Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 200 μg/mL. BBT showed comparable efficacy to standard antibiotics like streptomycin .

Plant Growth Regulation

In agricultural studies, BBT demonstrated significant plant growth regulation effects. It was found to enhance root development and increase biomass in treated plants compared to controls. The compound's application resulted in improved resistance to fungal infections .

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-benzothiazolinone, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves bromination of the parent benzothiazolinone structure. A common method employs bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For instance, bromination at the 6-position requires precise temperature control (0–5°C) to minimize side reactions like over-bromination or ring-opening . Optimization includes adjusting stoichiometry, solvent choice (e.g., dichloromethane or acetic acid), and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies in spectral data (e.g., NMR, IR) may arise from tautomeric equilibria or solvent effects. For example, the NH proton in benzothiazolinone derivatives can exhibit broadened or split signals due to keto-enol tautomerism. To address this:

- Use deuterated solvents (e.g., DMSO-d6) to stabilize tautomeric forms.

- Perform variable-temperature NMR to observe dynamic equilibria .

- Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data .

Contradictions in mass spectrometry results may stem from fragmentation patterns; high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular ion identification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

this compound requires stringent safety measures due to potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of brominated vapors.

- Storage : Store in airtight containers away from light and moisture to prevent degradation .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

Q. How does the bromine substituent influence the electronic properties of this compound in material science applications?

Advanced Research Question

The electron-withdrawing bromine group at the 6-position enhances the compound’s electron-deficient character, making it valuable in organic electronics. Key applications include:

- Organic Semiconductors : Bromine increases charge carrier mobility by stabilizing radical intermediates in conjugated systems.

- Photovoltaic Devices : The substituent improves light absorption in the visible spectrum, as evidenced by UV-Vis spectra showing a redshift compared to non-brominated analogs .

- Coordination Chemistry : Bromine facilitates metal-ligand interactions in catalyst design, particularly with palladium or copper in cross-coupling reactions .

Q. What methodologies are effective in analyzing time-dependent degradation or reactivity of this compound?

Advanced Research Question

Longitudinal stability studies are critical for applications requiring prolonged storage or environmental exposure:

- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate aging. Monitor degradation via HPLC to quantify by-products .

- Kinetic Studies : Use pseudo-first-order kinetics to model hydrolysis rates in aqueous buffers at varying pH levels.

- Spectroscopic Tracking : FT-IR and Raman spectroscopy can detect structural changes (e.g., C-Br bond cleavage) over time .

Q. How can researchers design experiments to explore the biological activity of this compound derivatives?

Advanced Research Question

To evaluate bioactivity (e.g., antimicrobial or anticancer potential):

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications at the 2- or 6-positions and compare activity.

- In Vitro Assays : Use cell viability assays (e.g., MTT) against target cell lines, ensuring controls for cytotoxicity.

- Mechanistic Probes : Employ fluorescence tagging to track cellular uptake and localization .

- Computational Docking : Predict binding affinities to enzymes (e.g., kinases) using molecular modeling software .

Q. What strategies mitigate inconsistencies in reported reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Contradictory reactivity reports often stem from catalyst choice or solvent effects:

- Catalyst Screening : Test palladium (Pd(PPh₃)₄), copper (CuI), or nickel catalysts under inert atmospheres.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts; mixed solvents (toluene/ethanol) can balance reactivity .

- Additive Use : Include ligands (e.g., BINAP) or bases (K₂CO₃) to stabilize intermediates and improve yields .

Properties

IUPAC Name |

6-bromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECJMTPEVWQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977833 | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62266-82-4 | |

| Record name | 6-Bromo-2-benzothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62266-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.